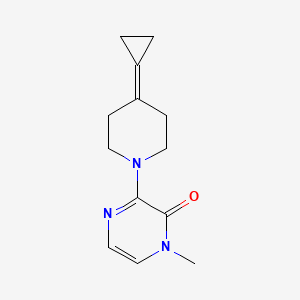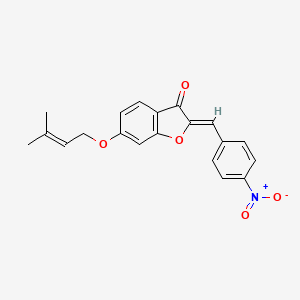
Taltirelin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taltirelin Acetate is a synthetic analog of thyrotropin-releasing hormone (TRH), which mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It is primarily used for its neuroprotective, nootropic, and analgesic effects . This compound is marketed under the tradename Ceredist and is used to improve motor function in patients with spinocerebellar degeneration .
Métodos De Preparación
The synthesis of Taltirelin Acetate involves several steps:
Starting Materials: SM1 and SM2 are used as starting materials.
Condensation Reaction: The first step involves a condensation reaction to form an intermediate.
Boc Group Removal: The Boc group is removed to generate another intermediate.
Final Condensation: Another condensation reaction is carried out to form the final intermediate.
Trt Group Removal: The Trt group is removed to obtain Taltirelin.
An alternative method involves using L-asparagine as a starting material and going through Friedel-Crafts acylation, esterification, methylation, and hydrogenation . The final product is obtained through purification, desalting, and freeze-drying .
Análisis De Reacciones Químicas
Taltirelin Acetate undergoes various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are not detailed.
Substitution Reactions: Substitution reactions are possible, particularly involving the imidazole ring.
Common Reagents: Common reagents include trifluoroacetic acid and crystallization solvents.
Major Products: The major product formed is Taltirelin itself, with high purity and stability.
Aplicaciones Científicas De Investigación
Taltirelin Acetate has a wide range of scientific research applications:
Neuroprotection: It has been shown to protect dopaminergic neurons and improve motor function in Parkinson’s disease models.
Nootropic Effects: It enhances cognitive functions and memory.
Analgesic Effects: It provides pain relief without significant side effects.
Central Nervous System Effects: It increases locomotor activity and antagonizes reserpine-induced hypothermia.
Mecanismo De Acción
Taltirelin Acetate exerts its effects by mimicking the actions of thyrotropin-releasing hormone (TRH). It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . It also promotes dopamine release in the central nervous system, which is mediated by vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH) . The compound affects the regulation of TH expression in striatal neurons, mediated by p-ERK1/2 .
Comparación Con Compuestos Similares
Taltirelin Acetate is unique compared to other TRH analogs due to its enhanced brain penetration, oral activity, and stability . Similar compounds include:
Protirelin: Another TRH analog used for diagnostic tests.
Triptorelin Acetate: Used for different therapeutic purposes.
Alantolactone: Another compound with neuroprotective effects.
This compound stands out due to its longer duration of action and higher stability in vivo .
Propiedades
IUPAC Name |
acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPSTSKDKFSRT-LFELFHSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)
![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/new.no-structure.jpg)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)


![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)
